N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
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Overview
Description
N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzhydryl group, and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Benzhydryl Group: This step often involves the use of benzhydryl chloride or a similar reagent to introduce the benzhydryl moiety through nucleophilic substitution reactions.
Attachment of the Chloropyrimidine Moiety: The chloropyrimidine group can be introduced via nucleophilic aromatic substitution reactions, where the pyrrolidine nitrogen attacks the chloropyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzhydryl and chloropyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may require reagents like sulfuric acid or aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups depending on the nucleophile or electrophile involved.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: The compound can be used to study the effects of structural modifications on biological activity.
Industrial Applications: Its unique properties might make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and chloropyrimidine moiety may contribute to binding affinity and specificity, while the benzhydryl group could influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share the pyrrolidine ring structure and exhibit similar biological activities.
Chloropyrimidine Compounds: Other chloropyrimidine derivatives, such as 2-chloro-4-(trifluoromethyl)pyrimidine, have been studied for their antimicrobial and antiviral properties.
Uniqueness
N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is unique due to the combination of its structural elements, which may confer distinct biological activities and chemical properties not observed in simpler analogs.
Properties
IUPAC Name |
N-benzhydryl-3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c23-18-13-24-21(25-14-18)29-19-11-12-27(15-19)22(28)26-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPCXKZSTVUBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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